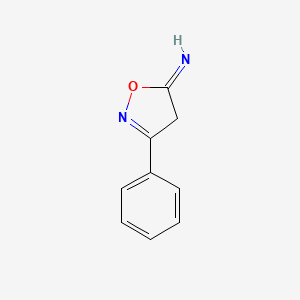

3-Phenylisoxazol-5(4H)-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90417-07-5 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-phenyl-4H-1,2-oxazol-5-imine |

InChI |

InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,10H,6H2 |

InChI Key |

CQNLZEPTUMMAHE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NOC1=N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to 3 Phenylisoxazol 5 4h Imine and Its Derivatives

Classical and Contemporary Synthetic Routes to Isoxazol-5(4H)-one Scaffolds

The synthesis of the isoxazol-5(4H)-one ring system has evolved from traditional two-step procedures to more efficient and environmentally conscious one-pot, multi-component reactions. core.ac.ukmdpi.comnih.gov Classical methods often involve the initial formation of an intermediate followed by a separate cyclization step. core.ac.ukmdpi.com In contrast, contemporary methods, particularly three-component reactions, combine several steps into a single synthetic operation, offering advantages in terms of time, cost, and atom economy. core.ac.uk These modern approaches are frequently aligned with the principles of green chemistry, often utilizing water as a solvent and employing organocatalysts. mdpi.comresearchgate.netsemnan.ac.ir

Three-Component Cyclo-condensation Reactions

The most prominent and versatile method for synthesizing 4-substituted isoxazol-5(4H)-one scaffolds is the one-pot, three-component cyclo-condensation reaction. researchgate.net This reaction typically involves an aldehyde, a β-ketoester, and hydroxylamine (B1172632) hydrochloride. nih.gov The identity of the β-ketoester is crucial for determining the substituent at the 3-position of the isoxazole (B147169) ring. For instance, using ethyl acetoacetate (B1235776) results in a 3-methyl substituent, whereas using ethyl benzoylacetate introduces the 3-phenyl group, which is characteristic of the target compound's backbone. core.ac.uknih.gov

One of the conventional pathways to the isoxazol-5(4H)-one skeleton involves the direct condensation of pre-formed benzaldoximes with 1,3-dicarbonyl compounds. mdpi.comnih.gov This method, while effective, represents a less streamlined approach compared to the more modern multi-component strategies, as it requires the separate synthesis and isolation of the oxime starting material.

Another classical route is a two-step process beginning with the reaction between a β-oxoester (such as ethyl benzoylacetate) and hydroxylamine to form an oxime intermediate, specifically ethyl 3-(hydroxyimino)-3-phenylpropanoate. core.ac.ukmdpi.com This isolated oxime is then subjected to cyclization under either acidic or basic conditions to yield the 3-phenylisoxazol-5-one ring. core.ac.ukmdpi.com Many modern one-pot syntheses are mechanistically based on this principle but generate and cyclize the oxime intermediate in situ without isolation. mdpi.comnih.govsid.ir

This three-component reaction stands as the cornerstone of modern isoxazol-5(4H)-one synthesis. The reaction combines an aldehyde, hydroxylamine hydrochloride, and a β-ketoester in a single pot to directly form 4-arylidene-3-substituted-isoxazol-5(4H)-ones. nih.gov To achieve the 3-phenyl substitution, ethyl benzoylacetate is used as the β-ketoester component. core.ac.uksid.ir The reaction is highly versatile, allowing for a wide variety of aldehydes to be used, leading to a diverse library of 4-substituted derivatives. The efficiency and outcome of this reaction are heavily influenced by the choice of catalyst and reaction conditions.

A significant advancement in the three-component synthesis has been the use of organocatalysts, which are non-metallic, often inexpensive, and environmentally benign catalysts. These catalysts have been shown to effectively promote the reaction, leading to high yields and shorter reaction times under mild conditions. lvb.lt

DABCO (1,4-Diazabicyclo[2.2.2]octane): DABCO has proven to be an effective and safe base for catalyzing the three-component synthesis of 4-arylidene-3-phenylisoxazol-5-ones. core.ac.uk In refluxing ethanol, the reaction between ethyl benzoylacetate, hydroxylamine hydrochloride, and various aromatic aldehydes proceeds rapidly to give excellent yields. core.ac.uk

| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%) |

| 1 | 4-Cl-C₆H₄ | 4a | 3 | 90 |

| 2 | 4-Br-C₆H₄ | 4b | 3 | 92 |

| 3 | 4-CH₃-C₆H₄ | 4c | 5 | 85 |

| 4 | 4-OCH₃-C₆H₄ | 4d | 4 | 82 |

| 5 | 4-OH-C₆H₄ | 4e | 10 | 80 |

| 6 | 4-N(CH₃)₂-C₆H₄ | 4f | 1 | 95 |

| 7 | 2-OCH₃-C₆H₄ | 4g | 8 | 80 |

| Adapted from Mirzazadeh et al., 2012. core.ac.uk |

L-Valine: The amino acid L-valine has been utilized as a metal-free organocatalyst for a domino three-component cyclo-condensation. ias.ac.in This approach provides good to excellent yields of isoxazolone derivatives in refluxing ethanol, highlighting a green and expeditious protocol. nih.govias.ac.in

2-Aminopyridine (B139424): In the presence of 2-aminopyridine as an organocatalyst, the three-component reaction proceeds efficiently in water at 80 °C. clockss.org This method is competitive with other reported protocols, offering high yields for the synthesis of both 3-methyl and 3-phenyl isoxazolone derivatives. clockss.org A proposed mechanism suggests that 2-aminopyridine facilitates the reaction by abstracting a proton from the β-ketoester, initiating the condensation cascade. clockss.org

DMAP (4-(Dimethylamino)pyridine): DMAP has been used as an efficient Brønsted organo-base catalyst for the one-pot, three-component cyclization. lvb.lt Optimal results, yielding 3,4-disubstituted isoxazol-5(4H)-ones in high yields, were achieved using 8 mol% of DMAP in a water-ethanol solvent system at 80 °C. lvb.lt

Pyridinium (B92312) Salts: Catalysts such as pyridinium p-toluenesulfonate (PPTS) have been successfully employed to catalyze the synthesis of 4-arylmethylene-isoxazol-5(4H)-ones in an aqueous medium, further expanding the toolkit of green catalytic systems for this transformation. eurekaselect.com

The drive towards sustainable and green chemistry has placed a strong emphasis on the development of metal-free synthetic protocols. ias.ac.in The organocatalyzed approaches described above are inherently metal-free and offer significant advantages, including avoiding the cost, toxicity, and waste associated with metal catalysts. mdpi.com Many of these methods can be performed in water or other green solvents like ethanol, often at room temperature or with gentle heating, and allow for simple product isolation through filtration, thereby avoiding complex chromatographic purification. researchgate.netsemnan.ac.irnih.gov Catalyst-free methods have also been reported, for example, using natural sunlight in water to drive the reaction, representing an exceptionally green and simple approach to these heterocyclic systems. semnan.ac.ir

Reactions Involving Alkyl Acetoacetates, Hydroxylamine Hydrochloride, and Aldehydes

Environmentally Benign Solvent Systems (e.g., Aqueous Media)

The use of environmentally benign solvents, particularly water, has gained traction in the synthesis of isoxazole derivatives. These methods offer advantages such as easier work-up procedures, mild reaction conditions, and high yields, while avoiding the use of hazardous organic solvents. nih.govnih.gov

One approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without a catalyst to produce 5-arylisoxazole derivatives. nih.govnih.gov Another green chemistry approach describes the one-pot, three-component synthesis of 4-pyrazolylmethylene-3-phenylisoxazol-5(4H)-ones catalyzed by sodium benzoate (B1203000) in aqueous media under ultrasound irradiation. researchgate.net This method is noted for being cost-effective, simple, and non-toxic. researchgate.net Furthermore, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in aqueous media using modified β-cyclodextrin as a catalyst. nih.gov

The synthesis of 3,5-disubstituted isoxazoles has also been reported in aqueous solutions under acidic conditions, which is a deviation from the more traditional basic conditions. nih.gov Additionally, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water under mild basic conditions at room temperature through a [3 + 2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.org

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of isoxazole derivatives, offering benefits such as significantly reduced reaction times, increased yields, and minimized side-product formation compared to conventional heating methods. nih.govabap.co.inorganic-chemistry.org This technique is considered a green synthetic protocol due to its energy efficiency and potential to reduce the use of hazardous substances. abap.co.in

A variety of isoxazole derivatives have been successfully synthesized using microwave irradiation. For instance, a series of novel isoxazole derivatives were synthesized from chalcones and hydroxylamine hydrochloride in ethanolic sodium hydroxide (B78521) under microwave irradiation at 210 W for 10-15 minutes. abap.co.innveo.org This method enhances the reaction rate and leads to higher selectivity and better product yields. abap.co.in

Microwave assistance has also been effectively applied to 1,3-dipolar cycloaddition reactions for isoxazole synthesis. A metal-free, microwave-assisted 1,3-dipolar cycloaddition has been developed to prepare phenylisoxazole derivatives in good yields (30-93%). semanticscholar.orgresearchgate.net Another example is the microwave-assisted one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling-cycloaddition sequence, which significantly reduces reaction times from days to 30 minutes. organic-chemistry.org Furthermore, an efficient synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl group was achieved under catalyst-free, microwave-assisted conditions. nih.gov However, it is noteworthy that the microwave-assisted reaction of an aldehyde and 3-amino-5-methylisoxazole (B124983) to form a Schiff base was reported to be unsuccessful under certain conditions. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | nih.govorganic-chemistry.org |

| Yield | Moderate | Good to excellent | nih.govabap.co.insemanticscholar.org |

| By-products | More prevalent | Minimized | organic-chemistry.org |

| Energy Efficiency | Lower | Higher | abap.co.in |

1,3-Dipolar Cycloaddition Reactions (General for Isoxazoles)

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles, including isoxazoles. wikipedia.org This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or alkene. wikipedia.org The reaction of nitrile oxides with alkynes is a widely used method to produce isoxazoles. wikipedia.orgnih.gov

Nitrile oxides are often generated in situ from the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxamoyl halides. organic-chemistry.org For instance, (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride can be deprotonated to form a nitrile oxide, which then reacts with a terminal alkyne to yield a 3,5-isoxazole. nih.gov The cycloaddition can be catalyzed by various metals, such as copper(I), or proceed under metal-free conditions. nih.govrsc.org Mechanistically, the 1,3-dipolar cycloaddition can occur via a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. rsc.org

This method is highly versatile and allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide and the dipolarophile. organic-chemistry.org The regioselectivity of the cycloaddition is a key aspect, and often a single isomer is produced. organic-chemistry.org

Cyclization of O-Propioloyl Oximes

The cyclization of O-propioloyl oximes represents another synthetic route to isoxazole derivatives. This methodology is mentioned as a pathway for the formation of 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov While the search results provide limited specific details on the mechanism or reaction conditions for this particular transformation, it is listed among other established methods for isoxazole synthesis, suggesting its relevance in the field. nih.gov

Multi-Component Domino Reactions

Multi-component domino reactions have become a powerful strategy for the efficient construction of complex molecules like isoxazoles from simple starting materials in a single synthetic operation. nih.govsemanticscholar.orgcore.ac.uk These reactions are advantageous due to their atom economy, operational simplicity, and often environmentally friendly nature. core.ac.uk

Several multi-component approaches to isoxazoles have been developed. A three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole (B372694)/isoxazole, and indoles in acetic acid has been reported for the synthesis of pyrazole/isoxazole-fused naphthyridine derivatives. acs.orgnih.gov Another example is a copper(II)-catalyzed three-component reaction of 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate (B1229208) to produce fully substituted 4-benzenesulfonyl isoxazoles. acs.org

Furthermore, an electrochemical four-component domino reaction has been developed for the assembly of 3,5-disubstituted isoxazoles in an undivided cell setup, highlighting a high degree of functional group tolerance and operational simplicity. nih.govsemanticscholar.org The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can also be achieved through an L-valine-mediated domino three-component strategy involving the cyclo-condensation of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes. researchgate.net

Mechanistic Investigations of 3-Phenylisoxazol-5(4H)-imine Formation

The formation of the this compound core involves several key mechanistic steps.

Nucleophilic Attack and Carbinolamine Intermediate Formation

The formation of an imine typically proceeds through the nucleophilic addition of a primary amine to a carbonyl group, leading to a carbinolamine (also known as hemiaminal) intermediate. masterorganicchemistry.comlumenlearning.comarkat-usa.org This reaction is generally catalyzed by acid. masterorganicchemistry.com The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. masterorganicchemistry.com

In the context of isoxazole synthesis, a proposed mechanism for the formation of isoxazol-5(4H)-ones involves the initial reaction of an alkylacetoacetate with hydroxylamine hydrochloride to form an oxime intermediate. ias.ac.in This oxime then reacts with an aldehyde. An intramolecular reaction between the hydroxyl group and a carbonyl group, followed by the removal of water, leads to a cyclic intermediate. ias.ac.in

Proton Transfer and Dehydration Steps

The formation of the isoxazole ring, the foundational structure for this compound, is a process that fundamentally relies on a sequence of proton transfer and dehydration events. The classical synthesis involves the reaction of a 1,3-dicarbonyl compound, such as ethyl benzoylacetate, with hydroxylamine. youtube.com

The reaction mechanism initiates with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl carbons of the dicarbonyl compound. youtube.com This is followed by a proton transfer to form a neutral carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed protonation of the carbinolamine's hydroxyl group converts it into a good leaving group (water). libretexts.org The elimination of a water molecule (dehydration) leads to the formation of an imine or, more specifically in this case, an oxime intermediate. youtube.comresearchgate.net

The next critical phase involves an intramolecular cyclization. The hydroxyl group of the oxime attacks the second carbonyl group within the same molecule. youtube.com This step is often facilitated by proton transfers to increase the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking hydroxyl group. youtube.com The resulting cyclic intermediate then undergoes another dehydration step. Protonation of the remaining hydroxyl group allows for its elimination as a second molecule of water, which, following a final deprotonation, yields the aromatic isoxazole ring. youtube.comresearchgate.net This entire cascade showcases the pivotal role of proton management and water elimination in constructing the heterocyclic core.

Influence of Catalysts on Reaction Mechanisms

Weak organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyridine (B92270) are commonly used. researchgate.netrsc.org DABCO, for instance, has been shown to be an effective catalyst for the one-pot, three-component synthesis of 4-arylidene-3-phenylisoxazol-5-ones from ethyl benzoylacetate, hydroxylamine hydrochloride, and aromatic aldehydes in refluxing ethanol. researchgate.net These bases facilitate the condensation and cyclization steps by deprotonating the hydroxylamine hydrochloride and the active methylene (B1212753) group of the isoxazolone intermediate, thereby promoting nucleophilic attack. researchgate.netnih.gov

More recently, green chemistry principles have driven the development of more environmentally benign and reusable catalysts. Amine-functionalized cellulose (B213188) has been utilized as a biodegradable catalyst for the three-component synthesis of isoxazol-5(4H)-one derivatives in water at room temperature. mdpi.com Similarly, a copper-functionalized β-cyclodextrin (Cu@Met-β‐CD) has been reported as a highly efficient and reusable supramolecular catalyst. nih.gov This catalyst acts as a Lewis acid, activating the carbonyl groups of the aldehyde and β-ketoester, thus accelerating the condensation and cyclization steps. nih.gov The choice of catalyst can significantly impact the reaction conditions, with many modern catalysts enabling high yields in shorter times and under milder, often aqueous, conditions. niscpr.res.inresearchgate.net

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| DABCO | Three-component condensation | Readily available, effective weak base | researchgate.net |

| Pyridine | Three-component condensation | Classical base catalyst | researchgate.net |

| Cu@Met-β‐CD | Three-component condensation | Green, reusable, high yields, mild conditions | nih.gov |

| Amine-functionalized cellulose | Three-component condensation | Biodegradable, works in water at room temperature | mdpi.com |

| L-valine | Three-component cyclo-condensation | Organocatalyst, metal-free, short reaction times | researchgate.net |

| Sodium malonate | Three-component cyclocondensation | Efficient, performs well in aqueous medium | niscpr.res.in |

Strategies for Derivatization and Functionalization of the this compound Core

Functionalization of the this compound scaffold is key to modulating its chemical and biological properties. Derivatization can be targeted at several positions on the molecule.

Modifications at the Phenyl Substituent

The phenyl ring at the C-3 position is a prime site for modification. Introducing various substituents onto this ring can significantly alter the molecule's properties. Research into herbicide safeners, for example, has led to the design and synthesis of a new class of substituted phenyl isoxazole derivatives. nih.gov These syntheses often employ microwave assistance to efficiently produce analogues with different substitution patterns on the phenyl ring. nih.gov

Structure-activity relationship (SAR) studies have revealed the importance of these substituents. For instance, the presence of electron-withdrawing groups such as fluorine (-F), chlorine (-Cl), bromine (-Br), or trifluoromethyl (-CF3) at specific positions on the phenyl ring has been shown to influence biological activity. rsc.orgnih.gov Conversely, electron-donating groups, like a tert-butyl group, have also been investigated to understand their impact on the molecule's antioxidant properties. rsc.org These modifications are typically achieved by starting with an appropriately substituted ethyl benzoylacetate derivative in the initial cyclization reaction.

Reactions at the Imine Nitrogen

The imine nitrogen in the this compound structure presents a unique handle for functionalization. Based on the general reactivity of imines, this nitrogen atom possesses a lone pair of electrons and can be considered a nucleophilic center. libretexts.org This suggests its potential for reactions such as alkylation or acylation to introduce new functional groups.

Furthermore, imine formation is a reversible process, and the C=N bond can be susceptible to hydrolysis under acidic conditions, which would revert the imine to the corresponding 3-phenylisoxazol-5-one and ammonia (B1221849). libretexts.org While specific studies on the derivatization of the imine nitrogen of this compound are not extensively detailed, analogous chemistry on related heterocycles provides a basis for potential transformations. For instance, the synthesis of 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted quinazolinones demonstrates that the nitrogen atom at the 5-position of the isoxazole ring can be incorporated into larger, more complex molecular frameworks. nih.gov The imine nitrogen could also potentially act as a ligand, coordinating to metal centers, a property seen in other imine-containing structures like Imine-Oxazoline (ImOx) ligands. acs.org

Transformations at the C-4 Position

The carbon atom at the C-4 position of the isoxazolone ring is particularly reactive due to its location between two electron-withdrawing groups (the carbonyl group and the imine/C=N bond of the ring). This positioning renders the protons on the C-4 methylene group acidic. nih.gov This acidity is exploited in one of the most common derivatization strategies for this scaffold: the Knoevenagel condensation. researchgate.net

In this reaction, the 3-phenylisoxazol-5-one precursor is reacted with various aromatic or heteroaromatic aldehydes in the presence of a base catalyst. nih.govmdpi.com The catalyst facilitates the deprotonation of the C-4 position, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a 4-arylidene-3-phenylisoxazol-5-one, effectively installing a new, functionalized substituent at the C-4 position. nih.gov A broad range of aldehydes, bearing both electron-donating and electron-withdrawing groups, can be used in this transformation, leading to a diverse library of C-4 functionalized derivatives. nih.govmdpi.com

| Aldehyde Reactant | Resulting C-4 Substituent | Reference |

|---|---|---|

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzylidene | nih.gov |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | nih.gov |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | researchgate.net |

| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)benzylidene | mdpi.com |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | (1-Methyl-1H-pyrrol-2-yl)methylene | mdpi.com |

| 2-Nitrobenzaldehyde | 2-Nitrobenzylidene | researchgate.net |

Chemical Reactivity and Transformations of 3 Phenylisoxazol 5 4h Imine

Electrophilic and Nucleophilic Reactions of the Isoxazol-5(4H)-imine Ring

The isoxazol-5(4H)-imine ring possesses both electrophilic and nucleophilic centers, allowing it to participate in a diverse array of chemical transformations. The nitrogen atom of the imine group, with its lone pair of electrons, can act as a nucleophile. mdpi.com Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles.

While specific studies on the electrophilic and nucleophilic reactions of 3-Phenylisoxazol-5(4H)-imine are not extensively documented, the reactivity of the closely related 3-phenylisoxazol-5(4H)-one provides valuable insights. In the oxo-analogue, the C-4 position is acidic and can be deprotonated to form a carbanion, which then acts as a potent nucleophile in reactions such as Michael additions. thieme-connect.de It is plausible that the C-4 position in the imine counterpart exhibits similar acidity, enabling its participation in nucleophilic reactions.

Imines, in general, are known to undergo nucleophilic addition reactions, a reactivity that can be enhanced by the use of Lewis acid catalysts. nih.gov This suggests that the imine moiety in this compound could react with a variety of nucleophiles, leading to the formation of more complex molecular structures. clockss.org

Ring-Opening and Rearrangement Pathways

The strained isoxazole (B147169) ring in this compound is prone to cleavage under various conditions, leading to the formation of interesting and synthetically useful intermediates.

Thermal activation can induce the rearrangement of the isoxazole ring system. While direct studies on the thermal behavior of this compound are scarce, related isoxazole derivatives are known to undergo rearrangements. For instance, the thermal rearrangement of certain chromeno[2,3-b]pyridines proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com It is conceivable that under thermal stress, the N-O bond of the isoxazol-5(4H)-imine ring could cleave, initiating a cascade of reactions leading to rearranged products.

A particularly noteworthy transformation of isoxazoles is their photochemical rearrangement to form highly reactive ketenimines. acs.orgnih.gov This process typically involves the homolytic cleavage of the N-O bond upon UV irradiation, followed by a skeletal rearrangement. nih.gov Although this has been demonstrated on trisubstituted isoxazoles, it provides a strong indication that this compound could serve as a precursor to ketenimines under photochemical conditions. nih.gov

Ketenimines are valuable synthetic intermediates due to their high electrophilicity, readily reacting with nucleophiles to generate a variety of functionalized products. nih.gov The formation of ketenimines from this compound would open up new avenues for its application in organic synthesis.

Furthermore, the ring-opening of related 4-isoxazolines can lead to the competitive formation of enamino derivatives and α,β-enones, suggesting that the ring-opening of this compound could also yield a variety of acyclic intermediates depending on the reaction conditions. clockss.org

Role as a Synthetic Building Block for Complex Architectures

The inherent reactivity and the potential for diverse transformations make this compound a valuable building block in the construction of more elaborate molecular structures, including fused heterocyclic systems and other organic molecules.

The isoxazole framework is a versatile scaffold for the synthesis of fused heterocycles. mdpi.com The related 3-phenylisoxazol-5(4H)-one has been successfully employed in three-component reactions to generate spiro[isoxazole-pyrazoloquinoline] derivatives. acs.org This suggests a high potential for this compound to participate in similar multicomponent reactions, leading to the formation of complex spirocyclic compounds. The synthesis of oxa-spirocycles has also been a subject of interest, highlighting the utility of heterocyclic precursors in generating such three-dimensional structures. rsc.orgnih.gov

Isoxazol-5(4H)-ones are recognized as valuable precursors for a range of other organic molecules. clockss.org They can be transformed into various heterocyclic systems through ring-opening and subsequent recyclization reactions. Given the chemical similarities, this compound is also expected to serve as a versatile precursor. For instance, the ring-opening to form a ketenimine intermediate, as discussed earlier, would allow for the synthesis of highly functionalized pyrazoles upon reaction with hydrazines. nih.gov This highlights the potential of this compound to be a gateway to a diverse array of other valuable organic compounds.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Phenylisoxazol 5 4h Imine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

High-Resolution NMR spectroscopy is a cornerstone for the definitive structural analysis of 3-Phenylisoxazol-5(4H)-imine in solution. While standard one-dimensional ¹H and ¹³C NMR spectra confirm the basic molecular skeleton, advanced NMR techniques are employed to resolve complex structural questions. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, although for the parent compound, the focus is on the CH and quaternary carbons.

For a comprehensive structural map, two-dimensional (2D) correlation techniques are indispensable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, confirming the C-H framework of the phenyl and isoxazole (B147169) rings. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the connectivity of the entire molecule, including linking the phenyl ring to the isoxazole core. In the structural elucidation of related ozonized compounds, a combination of 2D COSY techniques (¹H-¹H and HSQC) with ¹H and ¹³C NMR spectra was essential for assigning various signals and confirming the presence of specific structural motifs. researchgate.net

2D NMR (e.g., NOESY) for Conformational Analysis

The spatial arrangement, or conformation, of the phenyl group relative to the isoxazole ring is a key structural feature that influences the molecule's properties. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the premier NMR technique for this type of analysis. ipb.pt The NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds.

For this compound, a NOESY experiment would be expected to show correlations between the ortho-protons of the phenyl ring and the proton at the C4 position of the isoxazol-imine ring. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a quantitative estimation of inter-proton distances. This data is crucial for determining the preferred rotational conformation (dihedral angle) of the phenyl ring with respect to the isoxazole plane in solution. ipb.ptmdpi.com

| Interacting Protons | Expected NOE | Conformational Insight |

| Phenyl H(ortho) ↔ Isoxazole H(C4) | Strong/Medium | Indicates proximity, defining the twist angle of the phenyl ring. |

| Phenyl H(ortho) ↔ Imine N-H | Possible | Would suggest a specific orientation favouring proximity to the imine proton. |

Table 1: Potential NOESY correlations for conformational analysis of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation

Single-crystal X-ray diffraction provides unambiguous information about the molecular structure and packing of this compound in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. mdpi.com

For analogous structures like (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, studies have revealed that the isoxazole ring is nearly planar. nih.gov A key parameter obtained is the dihedral angle between the plane of the phenyl substituent and the plane of the isoxazole ring; in one related structure, this angle was found to be 46.22 (4)°. nih.gov Analysis of the crystal structure also elucidates the nature of intermolecular interactions that stabilize the crystal lattice. These often include C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking interactions between aromatic rings of adjacent molecules. nih.govmdpi.com Hirshfeld surface analysis can further be used to explore and quantify these intermolecular contacts. nih.gov

| Parameter | Typical Finding for Related Structures | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| Dihedral Angle (Phenyl-Isoxazole) | 9.6° - 46.2° | nih.gov |

| Key Intermolecular Interactions | C—H⋯O, C—H⋯N hydrogen bonds, π–π stacking | nih.govmdpi.com |

| C=N bond length (imine) | ~1.28 Å | - |

| C=O bond length (isoxazolone) | ~1.21 Å | - |

Table 2: Representative single-crystal X-ray diffraction data for phenylisoxazole systems.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

The key functional groups and their expected absorption regions are the imine (C=N), the aromatic phenyl ring (C=C and C-H), and the isoxazole ring system (C=N, C-O). The C=N stretching vibration of the imine group typically appears as a sharp band around 1600-1620 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1440-1600 cm⁻¹ region, while aromatic C-H stretching occurs above 3000 cm⁻¹. researchgate.net The vibrations of the isoxazole ring itself will contribute to a complex fingerprint region.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

| Imine (C=N) | Stretch | 1600 - 1620 | researchgate.net |

| Aromatic (C=C) | Stretch | 1440 - 1600 | researchgate.net |

| Aromatic (C-H) | Stretch | 3000 - 3100 | researchgate.net |

| Isoxazole Ring | Ring Stretch | ~1570 (C=N), ~1350 (C-O) | - |

| Alkene (C=C of isoxazole) | Stretch | ~1650 | - |

| N-H (Imine) | Stretch | 3300 - 3400 | - |

Table 3: Key FT-IR absorption bands for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the parent molecule with high accuracy.

| Ion | m/z (relative) | Identity |

| [M]⁺˙ | 174.08 | Molecular Ion (C₁₀H₈N₂O) |

| [M - H]⁺ | 173.07 | Loss of a hydrogen atom |

| [M - CO]⁺˙ | 146.09 | Loss of carbon monoxide from the isoxazole ring |

| [C₆H₅CN]⁺˙ | 103.04 | Benzonitrile cation from ring rearrangement |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Table 4: Plausible mass spectrometry fragmentation patterns for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The presence of the phenyl ring conjugated with the isoxazol-imine system gives rise to characteristic absorption bands in the ultraviolet and possibly visible regions of the spectrum.

The spectra of such aromatic imines typically display two main types of transitions: intense π–π* transitions at shorter wavelengths (higher energy) and less intense n–π* transitions at longer wavelengths (lower energy). mdpi.comnih.gov The π–π* transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n–π* transition involves the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. The exact position (λₘₐₓ) and intensity of these bands are sensitive to the solvent and the specific molecular geometry. researchgate.net For some related thiazolidinone structures, absorption peaks have been observed experimentally at 348 nm and 406 nm. scielo.org.za

| Transition Type | Typical λₘₐₓ Range (nm) | Description | Reference |

| π → π | 250 - 350 | High-intensity transition within the conjugated aromatic and imine system. | mdpi.comscielo.org.za |

| n → π | 350 - 450 | Lower-intensity transition involving lone pair electrons on N or O. | mdpi.comscielo.org.za |

Table 5: Expected electronic transitions for this compound.

Vibrational Frequencies Analysis

A detailed vibrational frequency analysis, typically performed using computational methods like Density Functional Theory (DFT), complements experimental FT-IR and Raman spectra. nih.gov These calculations predict the vibrational frequencies and intensities for the molecule's normal modes.

By comparing the calculated theoretical spectrum with the experimental one, a precise assignment of each observed band to a specific molecular vibration can be made. nih.gov This is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. nih.govresearchgate.net This level of analysis allows for a deeper understanding of the molecule's bonding and dynamics, confirming, for example, the ring breathing modes of the phenyl and isoxazole rings or the specific stretching mode of the exocyclic C=N imine bond.

| Vibrational Mode | Experimental Frequency (cm⁻¹, FT-IR) | Calculated Frequency (cm⁻¹, DFT) | Primary Contribution (PED) | Reference |

| Aromatic C-H Stretch | ~3070 | ~3075 | C-H stretch | researchgate.net |

| Imine C=N Stretch | ~1617 | ~1621 | C=N stretch | mdpi.com |

| Phenyl Ring Breathing | ~1070 (Raman) | ~1072 | Ring deformation | researchgate.net |

| Isoxazole Ring Breathing | - | ~835 | Ring deformation | researchgate.net |

Table 6: Comparison of experimental and calculated vibrational frequencies for representative modes in related systems.

Theoretical and Computational Investigations of 3 Phenylisoxazol 5 4h Imine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and geometry of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a computationally tractable yet accurate framework for predicting a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For isoxazole (B147169) derivatives, computational studies have been employed to understand their conformational preferences. researchgate.net For instance, in a related compound, (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, the phenyl substituent is twisted out of the plane of the isoxazole ring. nih.gov This type of analysis, often performed using DFT methods, helps in identifying the lowest energy conformer, which is essential for understanding the molecule's reactivity and interactions. researchgate.netmdpi.com Conformational analysis can generate multiple stable conformers, which are then optimized to find the most energetically favorable structure. sciforum.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, orbital contributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily polarizable and chemically reactive. nih.gov

DFT calculations are frequently used to determine the energies of these orbitals and their spatial distribution. researchgate.net For various heterocyclic compounds, these calculations have shown that the distribution of HOMO and LUMO orbitals can indicate potential sites for electrophilic and nucleophilic attack. nih.gov The energy of these orbitals and the resulting gap are critical parameters in predicting the electronic behavior of the molecule. ajchem-a.com

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net

For various organic molecules, MEP analysis has successfully identified the most reactive parts of the molecule. nih.gov Typically, negative regions are localized over electronegative atoms like oxygen and nitrogen, indicating their susceptibility to electrophilic attack. Conversely, positive regions are often found around hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the course of chemical reactions. nih.gov

Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of global reactivity descriptors that quantify a molecule's chemical reactivity. These descriptors are derived from the energies of the frontier orbitals and provide a more nuanced understanding of a molecule's behavior. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -εHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added (A ≈ -εLUMO). nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions. nih.gov

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

These descriptors have been successfully applied to various heterocyclic systems to rationalize their observed reactivity. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential | I ≈ -εHOMO | Energy to remove an electron. |

| Electron Affinity | A ≈ -εLUMO | Energy released when an electron is added. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S = 1 / η | Propensity for chemical reaction. |

| Electrophilicity Index | ω = μ² / 2η | Propensity to accept electrons. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The analysis of transition state structures and their corresponding energies provides deep insights into the feasibility and kinetics of a proposed reaction mechanism. sciforum.net

For imines, which are structurally related to 3-Phenylisoxazol-5(4H)-imine, the mechanism of their formation and subsequent reactions has been a subject of study. redalyc.org The reactivity of the imine group is similar to that of a carbonyl group, though generally less reactive. redalyc.org Theoretical studies can model the step-by-step process of reactions, such as the attack of a nucleophile on the imine carbon, and calculate the activation energies associated with each step. This allows for the prediction of the most likely reaction pathway.

Quantum Computational Studies on Tautomeric Equilibria

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key feature of many heterocyclic compounds, including those related to this compound. The position of this equilibrium can significantly influence the compound's chemical and biological properties.

Quantum computational methods, particularly DFT, are well-suited to study tautomeric equilibria. By calculating the relative energies of the different tautomeric forms, researchers can predict their relative populations at equilibrium. For example, in the case of isoxazolones, different tautomeric forms (e.g., CH, OH, and NH forms) can exist, and their relative stabilities can be determined computationally. These studies often involve optimizing the geometry of each tautomer and calculating its Gibbs free energy. The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant species at equilibrium.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

While direct computational predictions for the vibrational frequencies and NMR chemical shifts of this compound have not been reported, the methods for such calculations are well-established in computational chemistry.

Methodology for Prediction: Theoretical calculations, particularly those using Density Functional Theory (DFT), are standard for predicting spectroscopic properties. nih.govresearchgate.net The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic state using functionals like B3LYP or M06-2X with various basis sets (e.g., 6-311+G(d,p)). nih.gov

Frequency Calculations: Once optimized, vibrational frequency calculations are performed to predict the molecule's infrared (IR) spectrum.

NMR Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to the optimized geometry to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov

The accuracy of these predictions is often validated by comparing the calculated values with experimental data, with statistical descriptors like the root mean square error (RMSE) used to quantify the agreement. nih.gov Studies on related heterocyclic compounds show that the choice of the DFT functional and basis set can significantly influence the accuracy of the predicted NMR shifts. nih.gov For instance, in a study on a pyrazole (B372694) derivative, B97D and TPSSTPSS functionals were found to be highly accurate. nih.gov

Experimental Data on a Related Compound: For the closely related tautomer, 1-(3-phenylisoxazol-5-yl) naphthalen-2-ol , experimental spectroscopic data has been used to confirm its structure. Key spectral features include an IR absorption band at 1631.97 cm⁻¹ corresponding to the C=N stretch and various ¹H NMR signals for the naphthalene (B1677914) and phenyl rings.

Computational Modeling of Molecular Interactions (non-clinical focus)

In silico techniques like molecular docking are pivotal for understanding how molecules like isoxazole derivatives interact with biological macromolecules.

In silico Molecular Docking Simulations with Biomolecular Targets

No molecular docking studies have been published for this compound. However, extensive research on various phenylisoxazole derivatives demonstrates their potential to interact with important enzyme targets. These studies provide a framework for how the core isoxazole scaffold can be positioned within protein active sites.

Docking of Phenylisoxazole Derivatives: A study on 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol derivatives investigated their interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Caspase-3, which are enzymes involved in angiogenesis and apoptosis, respectively. The derivatives showed strong binding affinities, with docking scores ranging from -8.2 to -9.9 kcal/mol. The interactions were primarily stabilized by carbon-hydrogen bonds and various pi-stacking interactions (pi-pi, pi-sigma, pi-cation) with key amino acid residues in the active sites.

Similarly, new derivatives of 3-(4,5-dihydro-isoxazol-5-yl)-2-phenyl-1H-indole were docked into the active site of the human 15-lipoxygenase (15-LOX) enzyme. nih.gov The most potent of these derivatives was stabilized through a π-cation interaction with the catalytic iron ion (Fe+) and a hydrogen bond with the amino acid Isoleucine 676. nih.gov

The table below summarizes findings from docking studies on these related isoxazole derivatives.

| Derivative Class | Protein Target(s) | PDB IDs | Key Interacting Residues | Docking Scores (kcal/mol) |

| 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol | VEGFR-2, Caspase-3 | 4ASD, 4ASE, 4QTX | Val916, Lys868, Cys1045, Val848, Phe1047, Arg1051 | -8.2 to -9.9 |

| 3-(4,5-dihydro-isoxazol-5-yl)-2-phenyl-1H-indole nih.gov | Human 15-Lipoxygenase | 4NRE | Ile676, Fe⁺ (catalytic ion) | Not specified |

This table presents data for derivatives of the core isoxazole structure, not for this compound itself.

DNA Interaction Studies (mechanistic/binding focus)

There are no available computational or experimental studies in the reviewed literature that focus on the mechanistic binding or interaction of this compound with DNA. This area remains uninvestigated.

Mechanistic Studies of 3 Phenylisoxazol 5 4h Imine Interactions with Biomolecular Systems Molecular Level

Investigations into Enzyme Inhibition Mechanisms (non-clinical)

Derivatives of the 3-phenylisoxazole (B85705) core have been identified as potent inhibitors of several enzymes, with research elucidating the molecular interactions that underpin this inhibition. A notable area of investigation has been their role as inhibitors of α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism.

In a study focusing on newly synthesized phenylisoxazole quinoxalin-2-amine (B120755) hybrids, researchers identified compounds with significant inhibitory activity against these enzymes. nih.gov Compound 5h from this series emerged as a notable dual inhibitor, demonstrating potent inhibition of both α-amylase and α-glucosidase. nih.gov Molecular docking studies suggested that the inhibition is driven by key interactions within the enzyme active sites. For α-amylase, compound 5h exhibited a strong binding energy, indicating a stable and favorable interaction. nih.gov Similarly, for α-glucosidase, compound 5c from the same series showed an even higher binding energy, highlighting its potent inhibitory potential. nih.gov The molecular dynamics simulations further supported these findings, indicating that these compounds form stable complexes with the enzymes. nih.gov

Detailed findings from this research are summarized in the table below:

| Compound | Target Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) |

| 5h | α-amylase | 16.4 ± 0.1 | -8.9 ± 0.10 |

| 5h | α-glucosidase | 31.6 ± 0.4 | - |

| 5c | α-glucosidase | 15.2 ± 0.3 | -9.0 ± 0.20 |

| Data sourced from a study on phenylisoxazole quinoxalin-2-amine hybrids. nih.gov |

These findings underscore the potential of the 3-phenylisoxazole moiety to serve as a foundational structure for the design of specific enzyme inhibitors. The nature and position of substituents on the phenylisoxazole core appear to be critical in determining the potency and selectivity of inhibition.

Molecular Targeting and Binding Affinity Studies (non-clinical)

The molecular targeting capabilities of 3-phenylisoxazole derivatives extend beyond enzyme inhibition. Research has demonstrated their potential to target cellular processes involved in cancer. A series of novel 3-(3-phenyl-isoxazol-5-yl) and 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vitro antineoplastic activity. nih.gov

These compounds were tested against several human cancer cell lines, including Raji (Burkitt's lymphoma), K-562 (chronic myelogenous leukemia), and U-937 (histiocytic lymphoma). nih.gov The most active compounds in this series displayed significant cytotoxic effects, with IC₅₀ values in the range of 16-30 µM. nih.gov This suggests that the 3-phenylisoxazole-quinazolinone hybrids have the ability to target and interfere with molecular pathways essential for the proliferation of these cancer cells. While the precise molecular targets were not fully elucidated in this study, the observed activity points towards interactions with key proteins or nucleic acids within the cancer cells.

Receptor Interaction Analysis

The 3-phenylisoxazole framework has also been explored for its ability to interact with specific receptor systems, notably acetylcholine (B1216132) receptors. A study on a series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles revealed that substitutions on the phenyl ring significantly influence their binding affinity and selectivity for nicotinic and muscarinic acetylcholine receptors. nih.gov

The research demonstrated that the nature of the substituent on the phenyl ring dictates receptor preference. Derivatives with small, polar substituents exhibited a preferential binding affinity for nicotinic acetylcholine receptors. nih.gov Conversely, the introduction of large, hydrophobic substituents on the phenyl ring resulted in a greater affinity for muscarinic acetylcholine receptors. nih.gov This differential binding suggests that the 3-phenylisoxazole core can be chemically modified to achieve selective targeting of different receptor subtypes. This level of selectivity is crucial for the development of therapeutic agents with specific pharmacological profiles.

The binding characteristics are summarized in the table below:

| Substituent on Phenyl Ring | Preferential Receptor Binding |

| Small, polar | Nicotinic Acetylcholine Receptors |

| Large, hydrophobic | Muscarinic Acetylcholine Receptors |

| Based on a study of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles. nih.gov |

These findings highlight the versatility of the 3-phenylisoxazole scaffold in designing ligands that can selectively target different receptor systems, offering a promising avenue for the development of novel therapeutic agents.

Applications of 3 Phenylisoxazol 5 4h Imine in Chemical Synthesis and Materials Science Excluding Clinical/pharmacological Outcomes, Dosage, Safety

Role as Versatile Building Blocks in Organic Synthesis

The isoxazole (B147169) scaffold is a cornerstone in synthetic organic chemistry, and 3-Phenylisoxazol-5(4H)-imine, as a derivative, is a valuable building block for the creation of more complex molecular architectures. The reactivity of the imine group (C=N double bond) and the isoxazole ring allows for a variety of chemical transformations.

The related and more extensively studied isoxazol-5(4H)-ones are well-documented as versatile intermediates. nih.gov They readily undergo reactions such as Knoevenagel condensation at the C4 position, allowing for the introduction of various substituents. researchgate.net For instance, the condensation of 3-phenylisoxazol-5-one with aryl aldehydes is a common method to synthesize 4-arylidene-3-phenylisoxazol-5-ones. researchgate.net It is plausible that this compound could undergo similar reactions, with the imine functionality offering alternative reaction pathways.

Furthermore, the isoxazole ring itself can be cleaved under certain conditions, providing access to other important structural motifs. This ring-opening reactivity makes isoxazoles, and by extension this compound, useful synthons for various acyclic and heterocyclic compounds. The presence of the imine group, which can be hydrolyzed to a ketone or reduced to an amine, adds another layer of synthetic versatility. The imine-enamine tautomerism observed in some isoxazoline (B3343090) derivatives suggests that this compound could exist in equilibrium with its enamine tautomer, each offering distinct reactivity profiles for synthetic chemists to exploit. nih.govyoutube.com

Potential in Materials Science and Technology

The unique electronic and structural properties of the isoxazole ring, combined with the phenyl substituent, suggest that this compound could have promising applications in the field of materials science.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching and data storage. The development of organic NLO materials is an active area of research, and molecules with a high degree of π-conjugation and charge-transfer characteristics are promising candidates. While direct studies on the NLO properties of this compound are not widely reported, related isoxazolone derivatives have been investigated for their NLO potential. The general structure of 3-phenylisoxazole (B85705) provides a conjugated system that can be further extended and functionalized to enhance NLO properties. The introduction of electron-donating and electron-withdrawing groups on the phenyl ring can create a "push-pull" system, which is a common design strategy for enhancing the second-order NLO response. The imine group can also participate in the conjugated system and can be modified to tune the electronic properties of the molecule.

Photovoltaic Cells and Laser Dyes

Use as Intermediates for Complex Molecule Construction

The ability of this compound to serve as a building block extends to its use as an intermediate in the synthesis of more elaborate and biologically significant molecules. The isoxazole ring is a common feature in many pharmaceuticals and natural products. mdpi.com

The reactivity of the C4 position and the potential for ring-opening reactions make isoxazoles valuable precursors. For example, isoxazol-5(4H)-ones are used in the synthesis of various heterocyclic compounds like pyridopyrimidines and quinolines. nih.gov Following a similar logic, this compound could be a key intermediate in the synthesis of novel nitrogen-containing heterocycles. The imine nitrogen provides an additional site for functionalization, which could be exploited to build complex polycyclic systems. The synthesis of new 3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone derivatives highlights how the 3-phenylisoxazole moiety can be incorporated into more complex bioactive molecules. researchgate.net

Applications in Agrochemical Research (e.g., Fungicidal Properties, without dosage/safety)

The isoxazole ring is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic core. researchgate.net Research has shown that isoxazole derivatives exhibit a broad range of biological activities, including fungicidal properties. nih.govresearchgate.net

While specific studies on the fungicidal activity of this compound are not extensively documented, the general class of isoxazoles has been shown to be effective against various fungal pathogens. researchgate.netnih.gov For instance, some isoxazoline derivatives have been designed and synthesized as potent insecticides. nih.gov The structural features of this compound, particularly the combination of the isoxazole ring and the lipophilic phenyl group, are consistent with features often found in bioactive molecules. Further research could explore the potential of this compound and its derivatives as lead structures in the development of new agrochemicals.

Future Research Directions and Unexplored Avenues for 3 Phenylisoxazol 5 4h Imine

Development of Novel Catalytic Systems for Synthesis

The synthesis of the related isoxazol-5(4H)-one core has been accomplished through various multi-component reactions, often employing organocatalysts or green chemistry principles. nih.govwikipedia.orgresearchgate.net A significant future direction lies in adapting and developing new catalytic systems specifically for the efficient, one-pot synthesis of 3-phenylisoxazol-5(4H)-imine.

Current research on isoxazol-5(4H)-ones has successfully utilized catalysts such as 2-aminopyridine (B139424), amine-functionalized cellulose (B213188), sodium malonate, and urea (B33335) in aqueous media. nih.govwikipedia.orgnih.govmdpi.com These methods typically involve the condensation of a β-ketoester, hydroxylamine (B1172632), and an aldehyde.

Future research should focus on:

Adapting Existing Systems: Investigating the feasibility of using catalysts like sodium ascorbate (B8700270) or lipase, which have proven effective for the oxo-analogue, for the synthesis of the imine derivative. researchgate.netelsevierpure.com This would likely involve replacing the standard oxygen-containing precursor with a nitrogen source, such as a primary amine or ammonia (B1221849) equivalent, under catalytic conditions.

Novel Catalyst Design: Developing new organocatalytic or metal-based systems tailored for the specific cyclization and condensation reactions required to form the isoxazol-imine ring. The challenge lies in controlling the chemoselectivity to favor imine formation over potential side reactions.

Green Chemistry Approaches: Expanding the use of environmentally benign solvents like water and employing recyclable catalysts, such as functionalized solid supports (e.g., cellulose), to create sustainable synthetic routes. wikipedia.orgnih.gov

A comparative table of catalytic systems used for the analogous isoxazol-5(4H)-one synthesis, which could serve as a starting point for developing imine-specific catalysts, is presented below.

| Catalyst | Precursors | Solvent | Key Advantages |

| 2-Aminopyridine | Aryl aldehydes, hydroxylamine hydrochloride, β-ketoesters | Water | Low-cost, reusable organocatalyst, good yields. nih.gov |

| Amine-functionalized Cellulose | Aryl aldehydes, hydroxylamine hydrochloride, β-ketoesters | Not Specified | Biopolymer-based, good to high yields at room temp. nih.gov |

| Sodium Malonate | Aryl aldehydes, hydroxylamine hydrochloride, β-ketoesters | Water | Efficient, mild conditions (25°C), eco-friendly. wikipedia.org |

| Urea | Aryl aldehydes, hydroxylamine hydrochloride, β-ketoesters | Water | Cost-efficient, natural catalyst, green solvent. mdpi.com |

| Sodium Ascorbate | Aromatic aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate (B1235776) | Water | Safe, clean, green catalyst, high yields. elsevierpure.com |

Exploration of New Chemical Transformations and Rearrangements

The C=N double bond of the imine group imparts a unique reactivity to the this compound scaffold, distinct from its carbonyl counterpart. This opens a vast, unexplored area of chemical transformations and rearrangements. While the conversion of 5-imino-1,2-oxazoles to their corresponding 1,2-oxazol-5-ones via hydrolysis has been demonstrated, the full reactive potential of the imine is yet to be unlocked. acs.org

Future research avenues include:

Cycloaddition Reactions: The imine moiety can act as an azadiene or a dienophile, making it a prime candidate for [4+2] cycloaddition reactions (aza-Diels-Alder) to construct novel fused heterocyclic systems. nih.gov

Addition Reactions: The electrophilic carbon of the imine is susceptible to nucleophilic attack. Investigating catalytic addition reactions with various nucleophiles could provide straightforward access to a wide range of functionalized amines, a process that avoids protecting-group manipulations. elsevierpure.comacs.orgresearchgate.net

Rearrangement Reactions: Exploring classic name reactions such as the Beckmann rearrangement, which is known to occur on oximes and haloimines to yield lactams, could lead to novel ring-expansion products from the isoxazol-imine core. wikipedia.org Similarly, other intramolecular rearrangements, potentially catalyzed by transition metals or light, could yield complex molecular scaffolds. rsc.orgresearchgate.net

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to investigate the fundamental properties of this compound before embarking on extensive laboratory work. For the related isoxazol-5(4H)-ones, density functional theory (DFT) has been used to study structural parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, providing insights into their reactivity. researchgate.net

Future computational efforts should include:

Comparative DFT Analysis: A direct comparison of the electronic structure, bond lengths, charge distribution, and frontier molecular orbitals of this compound with its oxo-analogue. This would quantify the influence of the imine group on the molecule's reactivity and aromaticity.

Hirshfeld Surface Analysis: This technique, already applied to isoxazolone derivatives, can be used to visualize and quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state. researchgate.net This is crucial for understanding crystal packing and designing materials with specific properties.

Mechanistic Simulations: Modeling the reaction pathways for the proposed transformations (cycloadditions, rearrangements) to predict their feasibility, activation energies, and the stereochemical outcomes. This can guide the selection of optimal reaction conditions and catalysts.

Design and Synthesis of Functionally Enhanced Derivatives for Specific Research Applications

The core structure of this compound is a versatile template that can be functionalized to create derivatives for specific applications. The synthesis of various substituted 4-arylmethylene-3-methylisoxazol-5(4H)-ones demonstrates that the scaffold is tolerant of a wide range of functional groups. wikipedia.orgnih.gov

Future research should target the synthesis of novel derivatives by:

Q & A

Q. What are the established synthetic routes for 3-phenylisoxazol-5(4H)-imine, and how do reaction conditions influence product yield?

The compound is commonly synthesized via multicomponent reactions (MCRs) involving aldehydes, ketones, and amines. For example, reactions of 3-phenylisoxazol-5(4H)-one with aldehydes and amines under refluxing ethanol yield spirocyclic derivatives or ring-opening products, depending on reagent activity . Solvent-free conditions using catalysts like p-toluenesulfonic acid in water have also been reported, offering greener alternatives and moderate-to-good yields (65–85%) . Key variables affecting yield include temperature, solvent polarity, and catalyst choice.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

Structural elucidation relies on a combination of:

- IR spectroscopy : To identify functional groups like C=O (1650–1750 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .

- NMR (¹H/¹³C) : For confirming aromatic protons (δ 7.2–8.1 ppm) and imine/oxazole ring carbons (δ 150–170 ppm) .

- X-ray crystallography : Used to resolve chiral centers, as in (R)-(+)-4-fluoro derivatives .

Q. How is this compound utilized as a precursor in heterocyclic chemistry?

It serves as a scaffold for synthesizing pyrido[2,3-d]pyrimidines, spiroindolines, and pyrazoloquinolines. For instance, reactions with isatin and 6-aminouracil yield isoxazolo-pyridopyrimidine derivatives, which are pharmacologically relevant .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound derivatives be rationalized across studies?

Discrepancies often arise from variations in:

- Cell lines : HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) show differing sensitivities .

- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance activity, while bulky groups reduce membrane permeability .

- Assay protocols : Viability metrics (MTT vs. ATP assays) and exposure times (24h vs. 72h) impact results. Cross-study comparisons require normalization to control conditions.

Q. What strategies optimize regioselectivity in multicomponent reactions involving this compound?

Regioselectivity is controlled by:

- Catalyst design : Brønsted acids (e.g., p-toluenesulfonic acid) favor spirocyclization over ring-opening pathways .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for cycloadditions, while ethanol promotes keto-enol tautomerism .

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions in MCRs .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

Proposed mechanisms include:

- Enzyme inhibition : Derivatives inhibit human carbonic anhydrase isoforms (hCA I/II), disrupting pH regulation in cancer cells .

- Apoptosis induction : Compounds like 15e and 18f activate caspase-3/7 pathways in HepG2 cells, confirmed via flow cytometry .

- ROS modulation : Electrophilic substituents (e.g., chloro, methoxy) generate reactive oxygen species, causing DNA damage .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

Sustainable approaches include:

- Solvent-free synthesis : One-pot reactions under microwave irradiation reduce waste and energy use .

- Aqueous conditions : Using water as a solvent with catalysts like tetra-n-butyl ammonium fluoride improves atom economy .

- Biodegradable catalysts : Immobilized enzymes or clay minerals replace toxic reagents (e.g., POCl₃) in cyclization steps .

Q. What computational methods are used to predict the bioactivity of this compound analogs?

- Molecular docking : Simulations with hCA II (PDB: 3KS3) identify binding affinities for nitro- and methoxy-substituted derivatives .

- QSAR models : Electron-topological descriptors (e.g., Hammett σ, logP) correlate substituent effects with cytotoxicity (R² > 0.85 in HepG2) .

- DFT calculations : Predict reaction pathways for spirocyclization, aiding in rational design .

Methodological Considerations

Q. How should researchers address solubility challenges in pharmacological assays for this compound derivatives?

Q. What are the best practices for validating synthetic intermediates in complex MCRs?

- In-situ monitoring : LC-MS tracks intermediate formation (e.g., α,β-unsaturated ketones) .

- Isolation protocols : Column chromatography (silica gel, hexane/EtOAc) separates regioisomers .

- Control experiments : Reactant omission tests confirm pathway specificity (e.g., excluding aldehydes halts spirocyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.